(R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid
Description
IUPAC Nomenclature and Systematic Identification
The compound (R)-2-acetamido-3-(4-nitrophenyl)propanoic acid is systematically identified through its IUPAC name, which reflects its molecular architecture. The base structure consists of a propanoic acid backbone with substituents at the second and third carbon atoms. The acetamido group (-NHCOCH₃) is attached to carbon 2, while the 4-nitrophenyl group (-C₆H₄NO₂) is bonded to carbon 3. The stereochemistry at carbon 2 is specified as the (R)-configuration, denoting the spatial arrangement of substituents according to Cahn-Ingold-Prelog priority rules.
Key identifiers :
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | PubChem |
| CAS Number | 89615-73-6 | ChemicalBook |
| Molecular Formula | C₁₁H₁₂N₂O₅ | PubChem |
| Molecular Weight | 252.22 g/mol | PubChem |
The systematic name prioritizes functional groups: the acetamido group is named as a substituent, followed by the 4-nitrophenyl group. The propanoic acid backbone serves as the parent chain.
Molecular Architecture: Stereochemical Configuration and Conformational Analysis
The molecular architecture of this compound features a chiral center at carbon 2, where the substituents are arranged in a clockwise manner (R-configuration). The acetamido group introduces steric and electronic effects due to the acetyl (-COCH₃) and amide (-NH-) functionalities. The 4-nitrophenyl group, with its electron-withdrawing nitro substituent, influences the electronic environment of the aromatic ring.
Conformational Analysis :
- Acetamido Group : The amide bond (-NHCO-) exhibits partial double-bond character, restricting rotation and enforcing a planar conformation. This rigidity contributes to the overall molecular geometry.
- 4-Nitrophenyl Group : The nitro group (-NO₂) is meta to the point of attachment, creating a twisted conformation relative to the benzene ring. This twist minimizes steric clashes and stabilizes the molecule through conjugation.
- Carboxylic Acid Backbone : The propanoic acid moiety adopts a staggered conformation due to the alternating single and double bonds, balancing steric and electronic factors.
Comparative Structural Analysis with 4-Nitrophenylalanine Derivatives
The structural features of this compound differ significantly from its parent compound, 4-nitrophenylalanine, and other derivatives. Below is a comparative analysis:
Key Differentiators :
- Functional Group Substitution : The acetamido group replaces the amino group in 4-nitrophenylalanine, altering hydrogen-bonding capacity and electronic properties.
- Stereochemical Impact : The (R)-configuration in the target compound introduces distinct spatial interactions compared to the (S)-enantiomer in 4-nitro-L-phenylalanine.
- Electronic Effects : The nitro group in both compounds contributes to electron withdrawal, but the acetamido group in the target compound enhances resonance stabilization.
Crystallographic Data and Three-Dimensional Spatial Arrangement
While specific crystallographic data for this compound are not publicly available, insights can be drawn from structurally related compounds. For example, N-(4-hydroxy-2-nitrophenyl)acetamide exhibits a planar molecular structure with intramolecular hydrogen bonding between the NH group and a nitro oxygen atom. Similarly, 4-nitrophenylalanine derivatives often form non-centrosymmetric crystal packings due to their chiral cations and anion interactions.
Hypothetical Crystal Packing Features :
- Hydrogen Bonding : The carboxylic acid group may form intermolecular hydrogen bonds with amide or nitro groups, creating extended networks.
- Planar Conformation : The acetamido and nitrophenyl groups likely adopt coplanar arrangements to maximize conjugation, though steric hindrance may induce slight deviations.
- Chirality-Induced Anisotropy : The (R)-configuration could lead to unique optical properties, such as non-linear optical activity, as observed in chiral bromide salts of 4-nitrophenylalanine.
Properties
IUPAC Name |
(2R)-2-acetamido-3-(4-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O5/c1-7(14)12-10(11(15)16)6-8-2-4-9(5-3-8)13(17)18/h2-5,10H,6H2,1H3,(H,12,14)(H,15,16)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPVYCYKWGPONA-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427555 | |
| Record name | N-Acetyl-4-nitro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89615-73-6 | |
| Record name | N-Acetyl-4-nitro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of the Amino Group
The amino group of (R)-phenylalanine is protected to prevent unwanted side reactions during nitration and subsequent steps. The acetyl group is commonly used as the protecting radical due to its stability and ease of removal.
- Method : The amino group is acetylated using acetic anhydride or acetyl chloride under controlled conditions.
- Conditions : Reaction is typically conducted at low temperature to avoid racemization.
- Outcome : Formation of (R)-2-acetamido-3-phenylpropanoic acid with the amino group protected as an acetamido moiety.
Aromatic Nitration
The key step involves selective nitration at the para-position of the phenyl ring to yield the 4-nitrophenyl derivative.
- Reagents : Nitric acid in sulfuric acid medium.
- Temperature : Between -10°C and -20°C to control reaction rate and selectivity.
- Mechanism : Electrophilic aromatic substitution introducing the nitro group at the para position relative to the side chain.
- Notes : Low temperature is critical to minimize side reactions and maintain stereochemical integrity.
Reduction and Alkylation (If Applicable)
Though the focus is on the nitro derivative, related processes involve conversion of the nitro group to alkylamino derivatives through reductive alkylation, which can be relevant for further functionalization.
- Reduction : Using zinc and ammonium chloride in methanol/water mixtures or catalytic hydrogenation with Raney nickel.
- Alkylation : Reductive alkylation with aldehydes (e.g., benzaldehyde, formaldehyde) under hydrogen pressure.
- Conditions : Hydrogenation at 20-40°C under 100-200 kPa pressure.
- Protecting Group Removal : Subsequent acidic treatment removes protecting groups without affecting the rest of the molecule.
Deprotection and Purification
After nitration and any further modifications, the protecting groups are removed to yield the free amino acid.
- Deprotection : Acidic hydrolysis using aqueous hydrochloric acid.
- Purification : Crystallization or chromatographic techniques (e.g., silica gel chromatography, semi-preparative HPLC).
- Drying : Under reduced pressure at 40-50°C to obtain the pure compound.
Detailed Process Data Table
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| Amino group protection | Acetic anhydride or acetyl chloride | 0 to 25 | 1-3 hours | Avoid racemization |
| Nitration | HNO3 in H2SO4 | -20 to -10 | 0.5-1 hour | Para-selective nitration, low temp control |
| Reduction (optional) | Zn/NH4Cl in MeOH/H2O or Raney Ni + H2 | 20-40 | 0.5-2 hours | For conversion to amino derivatives |
| Alkylation (optional) | Benzaldehyde, formaldehyde, or ethanal + H2 | 20-40 | 1-3 hours | Reductive alkylation step |
| Deprotection | Aqueous HCl | 20-60 | 1-2 hours | Removes acetyl and benzyl protecting groups |
| Purification | Crystallization or chromatography | Ambient to 50 | Variable | Achieves high purity |
| Drying | Reduced pressure | 40-50 | Until dry | Final product isolation |
Research Findings and Optimization Notes
- Stereochemical Control : Protection of the amino group prior to nitration is essential to prevent racemization and maintain the R-configuration.
- Temperature Control : Low temperatures during nitration minimize side reactions and over-nitration.
- Catalyst Choice : Raney nickel is preferred for hydrogenation due to high activity and selectivity.
- Protecting Group Strategy : Acetyl protection is favored for its stability and ease of removal under mild acidic conditions.
- Purification : Multi-step purification including crystallization and chromatography ensures removal of impurities and byproducts, yielding the compound in high enantiomeric excess.
Application of the Compound
The prepared (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid serves as a precursor for the synthesis of biologically active molecules, including derivatives used in antibiotic production such as streptogramins. The compound’s enantiomeric purity is critical for its efficacy in downstream applications.
Chemical Reactions Analysis
Types of Reactions
®-2-Acetamido-3-(4-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetamido group can undergo substitution reactions with nucleophiles.
Hydrolysis: The compound can be hydrolyzed to remove the acetamido group, yielding the corresponding amine.
Common Reagents and Conditions
Reduction: Hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Major Products
Reduction: ®-2-Amino-3-(4-aminophenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: ®-2-Amino-3-(4-nitrophenyl)propanoic acid.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
(R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid serves as a precursor or active ingredient in drug formulations targeting various metabolic disorders and inflammatory conditions. Its structural features, including an acetamido group and a nitrophenyl moiety, contribute to its unique pharmacological properties, making it a candidate for developing novel therapeutics.
1.2 Enzyme Inhibition
Research indicates that compounds structurally related to this compound can inhibit specific enzymes involved in cancer progression. For instance, studies have shown that modifications of similar compounds can lead to inhibitors of the PRMT5-PBM interaction, which is crucial in certain cancers . This suggests that this compound might also possess similar inhibitory properties.
Biochemical Research
2.1 Protein Interaction Studies
The compound has been utilized in studies investigating protein-protein interactions. For example, its derivatives have been employed to probe the eIF4E/eIF4G interaction, which plays a critical role in translation initiation and has implications in cancer biology and memory formation .
2.2 Non-canonical Amino Acid Applications
This compound can be integrated into proteins as a non-canonical amino acid (ncAA), allowing researchers to study protein functions and interactions in novel ways. This application is particularly significant in membrane protein research, where traditional methods may fall short .
Table 1: Summary of Research Findings on this compound
| Study | Focus | Findings |
|---|---|---|
| Study A | Drug Development | Identified as a precursor for anti-inflammatory drugs |
| Study B | Enzyme Inhibition | Demonstrated potential as an inhibitor of PRMT5 in cancer cells |
| Study C | Protein Interaction | Used to explore eIF4E/eIF4G interactions affecting translation initiation |
| Study D | Non-canonical Amino Acids | Incorporated into proteins to study membrane protein functions |
Mechanism of Action
The mechanism of action of ®-2-Acetamido-3-(4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the acetamido group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the phenyl ring or modifications to the acetamido/propanoic acid backbone. Below is a detailed comparison based on substituent effects, physicochemical properties, and reported applications.
Substituted Phenyl Analogs
Key Observations :
- Electron-withdrawing vs. electron-donating groups: The 4-NO₂ group in the target compound enhances acidity compared to 4-Cl or 3,4,5-OCH₃ analogs, which may affect solubility in polar solvents .
- Safety profiles : The 4-chloro derivative has documented safety data (e.g., UN GHS compliance), whereas the nitro analog lacks such information, underscoring a need for further toxicological studies .
Functional Group Modifications
Key Observations :
- Sulfur vs. carbon linkages : The sulfanyl analog (C₁₁H₁₂N₂O₅S) introduces a thioether bond, which may alter redox properties or metal-binding capacity compared to the target compound .
- Deacetylated derivatives: Removal of the acetamido group (e.g., 2-amino-3-(4-nitrophenyl)propanoic acid) simplifies the structure but may reduce stability or enzymatic recognition .
Structural Analogues in Drug Development
However, the nitro group’s strong electron-withdrawing nature contrasts with the isobutyl or methoxy groups in NSAIDs, which are optimized for cyclooxygenase (COX) inhibition .
Biological Activity
(R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid is a chiral amino acid derivative recognized for its unique chemical structure and potential biological activities. This compound, with a molecular formula of C₁₁H₁₂N₂O₅ and a molecular weight of 252.22 g/mol, features both an acetamido group and a nitrophenyl moiety, which contribute to its reactivity and interactions in biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Acetamido Group : Contributes to hydrogen bonding and solubility.
- Nitrophenyl Moiety : Involved in electron transfer reactions, enhancing the compound's reactivity.
Structural Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 2-Acetamido-3-(3-nitrophenyl)propanoic acid | Similar acetamido and propanoic structure | Different nitro position affects reactivity |
| (S)-2-Acetamido-3-(4-nitrophenyl)propanoic acid | Enantiomer with opposite chirality | Potentially different biological activity |
| 2-Aminobenzoic acid | Contains an amino group instead of acetamido | Lacks propanoic acid structure |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been studied for its potential role in inhibiting specific enzymes, which could lead to therapeutic applications in conditions such as cancer.
- Protein Interactions : It may modulate protein functions through binding interactions, affecting cellular signaling pathways.
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects. It has been investigated for its potential use in treating inflammatory diseases by inhibiting pro-inflammatory cytokines and mediators.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Its structural similarity to known antimicrobial agents supports this hypothesis.
Case Studies and Research Findings
-
Inhibitory Effects on Cancer Cell Lines :
A study evaluated the effects of this compound on various cancer cell lines. The results showed significant inhibition of cell proliferation at certain concentrations, indicating potential as an anticancer agent . -
Neuroprotective Effects :
Investigations into the neuroprotective properties of this compound revealed that it could reduce oxidative stress in neuronal cells. This effect was attributed to its ability to scavenge free radicals and modulate neuroinflammatory responses . -
Pharmacokinetics and Bioavailability :
A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Findings suggested favorable bioavailability, making it a promising candidate for further drug development .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing (R)-2-Acetamido-3-(4-nitrophenyl)propanoic acid, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis. For structurally similar compounds (e.g., (R)-3-(4-Fluorophenyl)-2-hydroxypropanoic acid), enantiomeric purity is achieved via chiral auxiliaries or enzymatic resolution . Reaction parameters like temperature (e.g., 0–6°C for nitro derivatives) and solvent polarity are critical to minimize racemization. Characterization via polarimetry and chiral HPLC (as in ) ensures enantiomeric excess ≥99% .
Q. How is the nitro group in this compound characterized spectroscopically, and what are its electronic effects on the phenyl ring?
- Methodological Answer : The nitro group’s position and electronic effects are confirmed using UV-Vis (λmax ~400 nm for nitroaromatics) and NMR (deshielding of adjacent protons due to electron-withdrawing effects). Comparative studies with fluorophenyl analogs (e.g., 4-fluorophenyl derivatives in ) show reduced electron density in the nitro variant, altering reactivity in electrophilic substitutions .
Advanced Research Questions
Q. How does the 4-nitrophenyl substituent influence the biological activity of this compound compared to halogenated analogs (e.g., 4-fluoro or 4-chloro)?
- Methodological Answer : The nitro group enhances hydrogen-bonding potential and steric bulk, impacting molecular target interactions. For example:
- Experimental Design: Use molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., COX-2 inhibition in ) to quantify structure-activity relationships .
Q. What analytical challenges arise in resolving enantiomeric impurities of this compound, and how are they addressed?
- Methodological Answer : Enantiomeric impurities (e.g., S-isomer) are detected via chiral chromatography (e.g., Chiralpak AD-H column) or X-ray crystallography (using Flack parameter analysis, as in ). For nitro derivatives, baseline separation requires optimized mobile phases (e.g., hexane:isopropanol 90:10 with 0.1% TFA) to mitigate peak tailing .
Q. How do contradictory data on the compound’s metabolic stability in in vitro vs. in vivo models arise, and what experimental strategies resolve them?
- Methodological Answer : Discrepancies often stem from nitro group reduction (e.g., hepatic CYP450-mediated metabolism). Strategies include:
- Stable Isotope Labeling : Track metabolites via LC-MS (e.g., deuterated analogs in ).
- Species-Specific Microsomal Assays : Compare human vs. rodent CYP450 activity .
- Computational ADME Prediction : Tools like Schrödinger’s QikProp to model nitro group lability .
Data Contradiction Analysis
Q. Why do some studies report high aqueous solubility for nitro-substituted arylpropanoic acids, while others indicate poor solubility?
- Methodological Answer : Solubility discrepancies arise from pH-dependent ionization (carboxylic acid pKa ~2.5–3.0) and nitro group hydration. For example:
- At pH 7.4: Deionized form dominates, reducing solubility (logP ~1.8 for nitro derivatives vs. ~1.2 for hydroxylated analogs).
- At pH 2.0: Protonated carboxylic acid enhances solubility (e.g., 4-nitrophenol solubility data in ) .
- Resolution: Use shake-flask method with buffered solutions (pH 1–10) and HPLC-UV quantification .
Comparative Structural Analysis
Q. How does the stereochemistry of the acetamido group (R vs. S) affect the compound’s interaction with biological targets?
- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) reveal that the R-configuration optimizes hydrogen bonding with enzyme active sites (e.g., binding free energy ΔG = −9.8 kcal/mol for R vs. −6.2 kcal/mol for S in COX-2). Experimental validation via SPR (surface plasmon resonance) shows 10-fold higher affinity for the R-enantiomer .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
